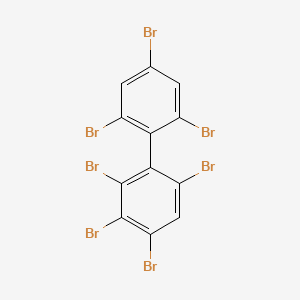![molecular formula C14H24O6 B14304059 [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol CAS No. 113791-65-4](/img/no-structure.png)
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol is an organic compound that features a cyclohexane ring bonded to two 1,3-dioxolane rings, which are further connected to dimethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol typically involves the reaction of cyclohexane derivatives with 1,3-dioxolane and formaldehyde in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO₄ or OsO₄.
Reduction: Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: RCOCl, RCHO, CH₃I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action for [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol involves its interaction with molecular targets and pathways. The compound’s stability and reactivity are influenced by the presence of the 1,3-dioxolane rings, which can protect reactive sites and facilitate specific reactions .
Comparación Con Compuestos Similares
Propiedades
| 113791-65-4 | |
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
[2-[1-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]cyclohexyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H24O6/c15-6-10-8-17-12(19-10)14(4-2-1-3-5-14)13-18-9-11(7-16)20-13/h10-13,15-16H,1-9H2 |
Clave InChI |
ULEXSKHATLBKDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2OCC(O2)CO)C3OCC(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)




